1,10-Phenanthroline-5-carbaldehyde

Übersicht

Beschreibung

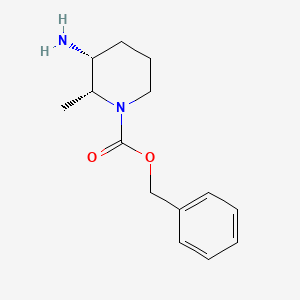

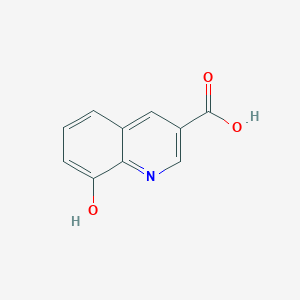

1,10-Phenanthroline-5-carbaldehyde is a chemical compound with the molecular formula C13H8N2O . It has an average mass of 208.215 Da and a monoisotopic mass of 208.063660 Da . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline-5-carbaldehyde consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H .

Physical And Chemical Properties Analysis

1,10-Phenanthroline-5-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 436.1±25.0 °C at 760 mmHg, and a flash point of 218.2±29.6 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its molar refractivity is 64.9±0.3 cm3, and it has a polar surface area of 43 Å2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Chemistry

1,10-Phenanthroline-5-carbaldehyde (o-phens) and their functional complexes have applications in analytical, synthesis, and catalytic chemistry . They are used in transformations for the development of molecular architectures as potential pharmacophores, fluorophores, and chromophores .

Metal Complex Derivatives

The o-phen ring system is ideal for chelation of various metal cations, including lanthanide ions . This makes it useful in the creation of metal complex derivatives with biological activity .

Photophysical Properties

1,10-Phenanthroline-5-carbaldehyde has been used in the design of conjugated systems, studying the structure and photophysical properties of imidazo-phenanthrolines . It also has applications in the detection of metal ions .

Catalyst Ligands

1,10-Phenanthroline-5-carbaldehyde and its derivatives serve as useful catalyst ligands for several reactions .

Medical Applications

The molecule has potential applications in the medical field, such as in the design of artificial eyes, photodynamic tumor therapy (PDT) complexes, and more .

Technology Applications

In technology, it could be used to increase the yield of photovoltaic cells through enhanced heat transfer, improve computers and industrial photo-cooling systems, and design miniaturized real photo-stimulated motors .

Other Applications

Other potential applications include serving as a photo-controller in place of piezoelectric devices, controlling remote lasers, changing convection in photothermal heaters, and creating photo or thermal switches through spin crossover complexes .

Biological Activity

1,10-Phenanthroline-5-carbaldehyde has shown a wide range of biological and physiological activities, making it an interesting research proposal for the synthesis of new compounds .

Safety and Hazards

1,10-Phenanthroline-5-carbaldehyde is classified as potentially toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Wirkmechanismus

Target of Action

1,10-Phenanthroline-5-carbaldehyde, a derivative of 1,10-Phenanthroline, primarily targets metallo-beta-lactamase L1 in Pseudomonas maltophilia and methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in the bacterial resistance mechanism and chemotaxis respectively .

Mode of Action

1,10-Phenanthroline-5-carbaldehyde, similar to its parent compound 1,10-Phenanthroline, is an inhibitor of metallopeptidases . It inhibits the enzyme activity by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This compound mainly targets zinc metallopeptidases, with a much lower affinity for calcium .

Biochemical Pathways

It’s known that the compound interferes with the normal functioning of metallopeptidases, which play a crucial role in various biological processes, including protein degradation and signal transduction .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of metallopeptidases by 1,10-Phenanthroline-5-carbaldehyde can lead to the disruption of various biological processes, potentially leading to the death of the target organism

Action Environment

The action, efficacy, and stability of 1,10-Phenanthroline-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C to maintain its stability

Eigenschaften

IUPAC Name |

1,10-phenanthroline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZOGTMQUSLNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855751 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Phenanthroline-5-carbaldehyde | |

CAS RN |

91804-75-0 | |

| Record name | 1,10-Phenanthroline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)